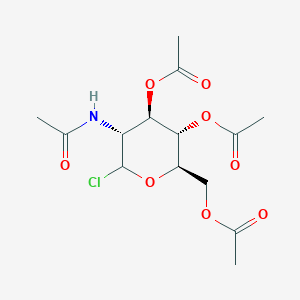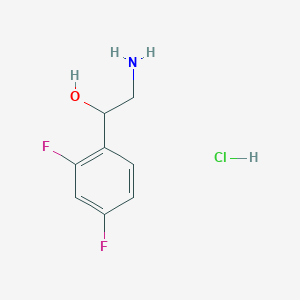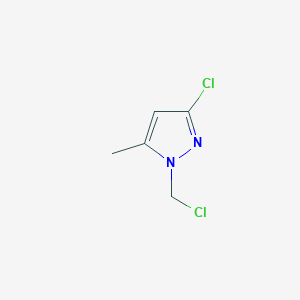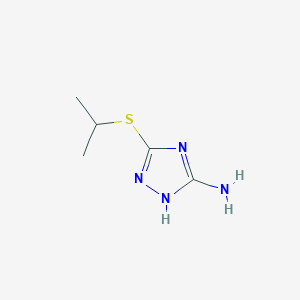
Fluorocycloheptane
Overview
Description
Fluorocycloheptane is an organic compound with the molecular formula C7H13F. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing carbon atoms arranged in a ring structure. The presence of a fluorine atom in the cycloheptane ring imparts unique chemical properties to this compound, making it an interesting subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorocycloheptane can be synthesized through several methods. One common approach involves the fluorination of cycloheptane using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as a metal fluoride, to facilitate the substitution of a hydrogen atom with a fluorine atom .
Industrial Production Methods: In an industrial setting, this compound can be produced through large-scale fluorination processes. These processes often involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and fluorinating agents helps achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fluorocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be substituted with other functional groups, such as hydroxyl (OH) or amino (NH2) groups, using appropriate reagents and conditions.
Oxidation Reactions: this compound can be oxidized to form fluorocycloheptanone or other oxygen-containing derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of this compound can yield cycloheptane or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Fluorocycloheptanol, fluorocycloheptanamine.
Oxidation: Fluorocycloheptanone.
Reduction: Cycloheptane.
Scientific Research Applications
Fluorocycloheptane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential use in biological systems, particularly in the development of fluorinated biomolecules and probes for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants, which have applications in various industrial processes
Mechanism of Action
The mechanism of action of fluorocycloheptane involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence the electronic properties of the cycloheptane ring, affecting its reactivity and interactions with other molecules. In biological systems, this compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
Fluorocycloheptane can be compared with other similar compounds, such as:
Cycloheptane: The parent compound without the fluorine atom. This compound has different reactivity and properties due to the presence of the fluorine atom.
Fluorocyclohexane: A six-membered ring analog with a fluorine atom. This compound has a larger ring size, which can influence its chemical behavior and applications.
Fluorocyclooctane: An eight-membered ring analog with a fluorine atom.
Properties
IUPAC Name |
fluorocycloheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBNZAGHSZDLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463979 | |
| Record name | fluorocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51443-95-9 | |
| Record name | fluorocycloheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2-Bromoethyl)sulfanyl]-3-methoxybenzene](/img/structure/B3269589.png)









